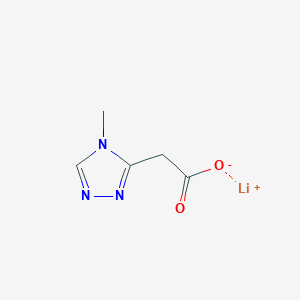

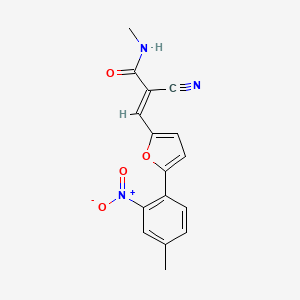

![molecular formula C12H9N3O5 B2487202 6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one CAS No. 797778-36-0](/img/structure/B2487202.png)

6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one" is part of a class of chemicals known for their distinct molecular, electronic, and supramolecular structures. These compounds exhibit significant intermolecular interactions, leading to various hydrogen bonding patterns and structural conformations, which are crucial for their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to "6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one" involves multi-step chemical reactions, starting with base components undergoing condensation, nitration, and functional group transformations. For example, synthesis routes include refluxing with acetic acid and fused ZnCl2, followed by condensation with urea and concentrated HCl in DMF to introduce nitro and hydroxy groups strategically on the pyrimidine ring (V., N., & K., 2022).

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives demonstrates polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. Supramolecular structures formed by these compounds vary from finite, zero-dimensional to more complex three-dimensional arrangements, depending on the specific substituents and intermolecular interactions present (A. Quesada et al., 2004).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, including hard and soft hydrogen bonds and aromatic pi...pi stacking interactions, which are essential for their reactivity. The presence of nitro and hydroxy groups on the pyrimidine ring enhances their chemical versatility, enabling further functionalization and reaction with other chemical entities (A. Quesada et al., 2004).

Scientific Research Applications

Spectroscopic Study of 4,6-Dihydroxypyrimidine Derivatives

A study examined the protonation of various 4,6-dihydroxypyrimidine derivatives, including 6-hydroxy-2-methylpyrimidine-4(3H)-one and 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one. It found that alkyl substituents increase the basicity of these compounds, while the nitro group decreases it. These compounds have potential applications in understanding molecular interactions and reactions in acidic mediums (Vu et al., 2021).

Synthesis of New Pyrimidine Derivatives

Research on the synthesis of new pyrimidine derivatives from 2-methyl-3-nitro- and 3-amino-2-methylchromones led to the creation of compounds like 2-substituted-6-(2-hydroxyphenyl)-4-methyl-5-nitropyrimidine. These derivatives have implications in the development of new materials and possibly in pharmaceutical applications (Tanaka et al., 1985).

Synthesis and Biological Evaluation of Pyrimidinone Derivatives

A 2022 study involved the synthesis of 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one. This compound exhibited excellent antimicrobial activities, suggesting its potential use in medical and health-related fields (Sherekar et al., 2022).

Ring Transformation in Pyrimidinones

The study of ring transformations in compounds like 3-Methyl-5-nitropyrimidin-4(3H)-one reveals their potential as synthetic equivalents for various chemical reactions. This research can aid in the development of new synthetic methodologies for complex molecules (Nishiwaki et al., 2003).

Antiviral, Antituberculostic, and Antibacterial Activities

A study on novel pyrimidine derivatives showed that these compounds have mild to potent antiviral, antituberculostic, and antibacterial activities, suggesting their potential use in the development of new therapeutic agents (Siddiqui et al., 2007).

properties

IUPAC Name |

4-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-8-3-1-2-7(6-8)4-5-9-13-11(17)10(15(19)20)12(18)14-9/h1-6,16H,(H2,13,14,17,18)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRHMBTWFQIUCI-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

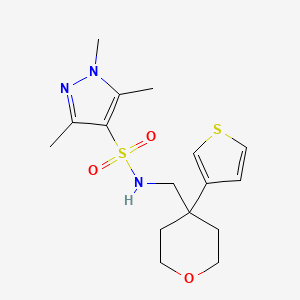

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)

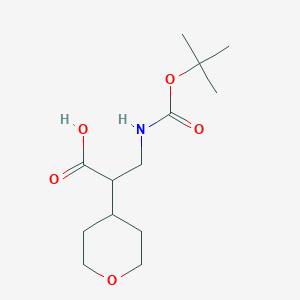

![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

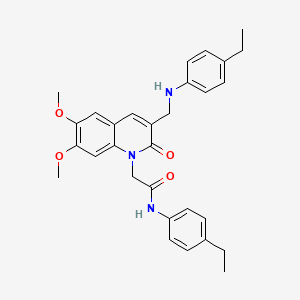

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)

![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)

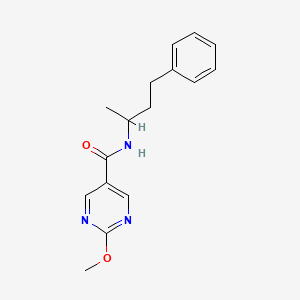

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)